molecular formula C6H8O3 B3328429 (Z)-4-oxo-2-butenoic acid ethyl ester CAS No. 4628-68-6

(Z)-4-oxo-2-butenoic acid ethyl ester

Cat. No. B3328429
CAS RN: 4628-68-6
M. Wt: 128.13 g/mol
InChI Key: SDGAEBKMHIPSAC-ARJAWSKDSA-N
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Description

“(Z)-4-oxo-2-butenoic acid ethyl ester” is an ester, a type of organic compound derived from carboxylic acids and alcohols . Esters contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . In an ester, the second oxygen atom bonds to another carbon atom .


Synthesis Analysis

Esters are produced by the reaction of acids with alcohols . For example, the ester ethyl acetate, CH3CO2CH2CH3, is formed when acetic acid reacts with ethanol . This process is known as esterification .


Molecular Structure Analysis

Esters have the general formula RCOOR′, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R′ may be an alkyl group or an aryl group but not a hydrogen atom . If it were a hydrogen atom, the compound would be a carboxylic acid .


Chemical Reactions Analysis

Esters undergo various chemical reactions. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is simply the reverse of esterification . The ester is heated with a large excess of water containing a strong-acid catalyst . Like esterification, the reaction is reversible and does not go to completion .

Mechanism of Action

The mechanism for the hydrolysis of esters in the presence of a dilute acid (such as hydrochloric acid or sulfuric acid) acting as the catalyst involves several steps . The actual catalyst in this case is the hydroxonium ion, H3O+, present in all solutions of acids in water . In the first step, the ester takes a proton (a hydrogen ion) from the hydroxonium ion . The proton becomes attached to one of the lone pairs on the oxygen which is double-bonded to the carbon .

Future Directions

Esters are widely used in various industries, including the food and beverage industry, due to their pleasant odours and ability to contribute to the characteristic fragrances of fruits and flowers . Both natural and synthetic esters are used in perfumes and as flavouring agents . Future research may focus on understanding the function of genes involved in aroma metabolism, which could lead to the creation of specific aroma profiles in fermented beverages .

properties

IUPAC Name

ethyl (Z)-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGAEBKMHIPSAC-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-oxo-2-butenoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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